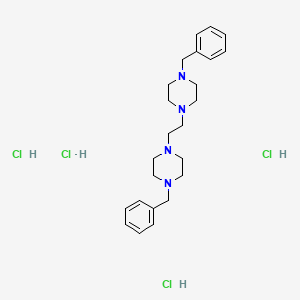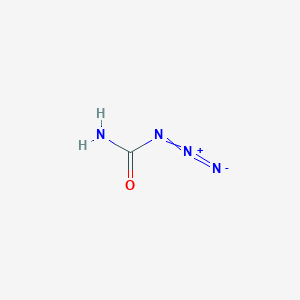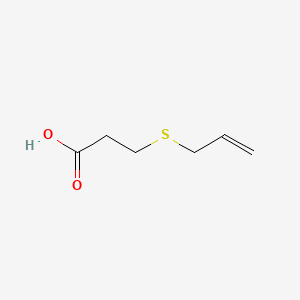
3-(Allylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of an allyl group (C3H5) attached to a sulfanyl group (S) and a propanoic acid moiety. It is a sulfur-containing compound that is structurally related to garlic oil constituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Allylsulfanyl)propanoic acid can be synthesized through the acid-catalyzed addition of allyl methyl sulfide to acrylic acid . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the allyl group to the propanoic acid backbone.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-(Allylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its sulfur-containing moiety.
Mécanisme D'action
The mechanism of action of 3-(Allylsulfanyl)propanoic acid involves its interaction with biological molecules through its sulfanyl and allyl groups. These interactions can lead to the formation of reactive sulfur species, which can exert various biological effects, such as antimicrobial activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
3-(Allylsulfanyl)propanoic acid can be compared with other sulfur-containing compounds, such as:
Diallyl disulfide: Found in garlic oil, known for its strong antimicrobial properties.
Allicin: Another garlic-derived compound with potent biological activities.
Diallyl trisulfide: Exhibits similar biological effects and is also derived from garlic.
These compounds share similar structural features, such as the presence of allyl and sulfur groups, but differ in their specific chemical properties and biological activities
Propriétés
Numéro CAS |
23349-98-6 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) |
Clé InChI |
PPARCULXOKUJAV-UHFFFAOYSA-N |
SMILES canonique |
C=CCSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


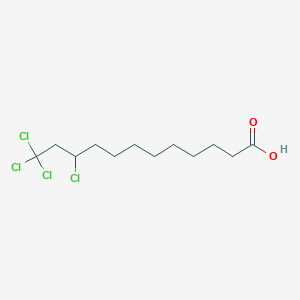


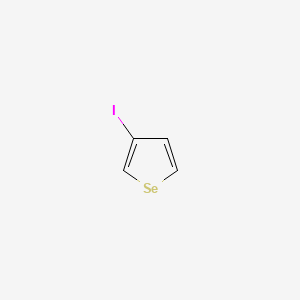


![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
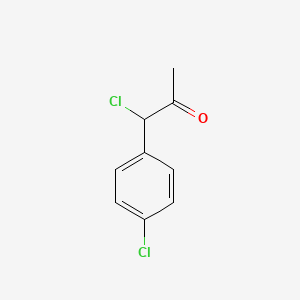

![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)

